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Introduction

Understanding the structure of viral RNA is paramount for elucidating its function and for the
development of novel antiviral therapeutics. Viral RNAs adopt complex secondary and tertiary
structures that are crucial for every stage of the viral life cycle, including replication,
transcription, translation, and packaging.[1][2][3][4] Chemical probing techniques offer a
powerful suite of tools to investigate RNA structure in its native context, providing high-
resolution insights into the conformation of viral RNA within cells or even within virions.[1][2][4]

[5]

This document provides detailed application notes and protocols for two widely used chemical
probing methods for viral RNA structure determination: Selective 2'-Hydroxyl Acylation
analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate Mutational Profiling with
Sequencing (DMS-MaPseq). These techniques provide nucleotide-resolution information about
RNA structure by identifying flexible or accessible regions of the RNA backbone.[6][7]

Principle of Chemical Probing

Chemical probing methods utilize small molecules that react with RNA in a structure-dependent
manner.[6][8] Regions of the RNA that are single-stranded or conformationally flexible are more
susceptible to chemical modification, while regions that are base-paired or involved in tertiary
interactions are protected.[6] The sites of modification are then identified, typically by reverse
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transcription, where the chemical adducts cause the reverse transcriptase to stall or
incorporate a mismatched nucleotide.[6] The resulting cDNA library is then analyzed by
sequencing to generate a reactivity profile for each nucleotide in the RNA, which can be used
to model the RNA's secondary and tertiary structure.[9]

Key Chemical Probing Reagents

A variety of chemical probes are available, each with its own specificity for different nucleotides
and structural features.

Target Mechanism of

Reagent Abbreviation Application
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hydroxyl group of
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anhydride

conformationally
flexible

nucleotides.[7]

A more reactive
SHAPE reagent
suitable for in

1-methyl-7-

nitroisatoic 1M7 Flexible regions SHAPE
anhydride

vivo studies.[8]

Methylates the
N1 position of

Dimethyl sulfate

DMS

Unpaired
Adenine and
Cytosine

adenine and the
N3 position of
cytosine in
single-stranded

regions.[1][8]

DMS-MaPseq

Diethylpyrocarbo

nate

DEPC

Unpaired

Adenine

Carbethoxylates
the N7 position
of adenine in
unpaired regions.
[10][11]

RNA footprinting

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://simonlab.yale.edu/research/chemical-probing-of-rna/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4437859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826560/
https://stacks.cdc.gov/view/cdc/41729/cdc_41729_DS1.pdf
https://pubmed.ncbi.nlm.nih.gov/32251733/
https://stacks.cdc.gov/view/cdc/41729/cdc_41729_DS1.pdf
https://pubmed.ncbi.nlm.nih.gov/6210372/
https://www.biorxiv.org/content/10.1101/2020.05.18.101402.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Workflow Overview

The general workflow for chemical probing experiments involves several key steps, from
sample preparation to data analysis.
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RNA Structure
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General workflow for chemical probing of viral RNA structure.

Application Note 1: SHAPE for Viral RNA Structure
Determination

Introduction

SHAPE is a powerful technique that measures the flexibility of the RNA backbone at nucleotide
resolution.[7] It uses reagents like NMIA or 1M7 to acylate the 2'-hydroxyl group of ribose
sugars in conformationally dynamic regions. This method is applicable to both in vitro
transcribed RNA and RNA within living cells, making it highly versatile for studying viral RNA
structure in different contexts.

Methodology

A detailed protocol for SHAPE analysis of in vitro transcribed viral RNA is provided below. This
protocol is adapted from established methods.[7]

Protocol: SHAPE Modification of In Vitro Transcribed Viral RNA

Materials:
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« In vitro transcribed viral RNA

» 3.3x RNA Folding Buffer (e.g., 333 mM HEPES, pH 8.0, 333 mM NaCl, 33 mM MgCI2)
e Dimethyl Sulfoxide (DMSO)

e 32.5 mM N-methylisotoic anhydride (NMIA) in DMSO

e 0.5x TE buffer (5 mM Tris-HCI, pH 8.0, 0.5 mM EDTA)

e 50 mM EDTA

e 20 pg/uL glycogen

e 3M NaCl

e 100% Ethanol

Procedure:

e RNA Preparation and Folding:

[¢]

Resuspend the in vitro transcribed viral RNA in 0.5x% TE buffer.

[e]

Divide the RNA into two equal aliquots (for the experimental and control samples).

o

Heat the RNA at 95°C for 3 minutes and then place it on ice for 1 minute to denature.

[¢]

Add 0.5 volumes of 3.3x RNA Folding Buffer to each tube.

[e]

Incubate at 37°C for 20 minutes to allow the RNA to fold.[7]

e Chemical Modification:

o

To the control tube, add 1/9 volume of DMSO. This will be the mock-treated control.[7]

[¢]

To the experimental tube, add 1/9 volume of 32.5 mM NMIA in DMSO.[7]

[¢]

Mix well by pipetting and incubate both tubes at 37°C for 45 minutes.[7]
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* RNA Precipitation:
o Stop the reaction by adding 1/25 volume of 50 mM EDTA to each tube.

o Add 1/100 volume of 20 pg/uL glycogen, 1/10 volume of 3 M NaCl, and 3 volumes of
100% ethanol.[7]

o Incubate at -70°C for at least 20 minutes to precipitate the RNA.[7]
o Centrifuge at = 12,000 x g for 15 minutes at 4°C to pellet the RNA.[7]
o Carefully remove the supernatant and wash the pellet with 70% ethanol.
o Air dry the pellet and resuspend in nuclease-free water.
Data Analysis and Interpretation

Following modification, the RNA is subjected to reverse transcription with a fluorescently
labeled primer. The resulting cDNA fragments are separated by capillary electrophoresis. The
raw electropherograms are then processed using software like ShapeFinder to calculate
SHAPE reactivities for each nucleotide. Higher reactivity values indicate greater flexibility and
are characteristic of single-stranded regions, while lower reactivities suggest base-pairing or
other structural constraints.

Application Note 2: DMS-MaPseq for In-Cell Viral
RNA Structure Analysis

Introduction

DMS-MaPseq is a robust method for probing RNA structure within living cells.[1][2] DMS
methylates the Watson-Crick face of unpaired adenine and cytosine residues. During reverse
transcription, the DMS adducts cause the reverse transcriptase to misincorporate nucleotides,
creating mutations in the resulting cDNA. These mutations are then identified by deep
sequencing, providing a genome-wide map of accessible A and C residues.

Methodology
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The following protocol provides a general framework for performing DMS-MaPseq on virally
infected or transfected cells. This protocol is based on established methodologies.[2]

Protocol: In-Cell DMS Modification for DMS-MaPseq
Materials:

o HEK293T cells transfected with a plasmid containing the full-length viral genome (e.g., HIV-
1)

o Phosphate-buffered saline (PBS)
o Dimethyl sulfate (DMS)
e Quenching solution (e.g., containing -mercaptoethanol)
* RNA extraction kit
Procedure:
» Cell Culture and Transfection/Infection:
o Culture HEK293T cells to the desired confluency.

o Transfect the cells with the viral genome-containing plasmid or infect with the virus of
interest.

¢ In-Cell DMS Modification:
o Wash the cells with PBS.

o Treat the cells with a solution containing DMS. The optimal concentration and treatment
time should be empirically determined for each cell type and virus.

o For the control sample, treat the cells with a mock solution (without DMS).
e Quenching and RNA Extraction:

o Quench the DMS reaction by adding a quenching solution.
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o Lyse the cells and extract the total RNA using a standard RNA extraction Kkit.

 Library Preparation and Sequencing:

o The extracted RNA is used as a template for reverse transcription. The DMS modifications
will lead to mutations in the cDNA.

o Prepare a sequencing library from the cDNA and perform next-generation sequencing.
Data Analysis and Interpretation

The sequencing reads are aligned to the viral genome, and the mutation rates at each adenine
and cytosine residue are calculated. Higher mutation rates correspond to greater DMS
accessibility and indicate that the nucleotide is likely in a single-stranded conformation. This
data can then be used as constraints in RNA secondary structure prediction algorithms to
generate more accurate models of the viral RNA structure within the cellular environment.

Data Presentation

The quantitative data from chemical probing experiments are typically presented as reactivity
profiles. For comparison between different conditions or viral strains, the data can be
summarized in tables.

Example Table: SHAPE Reactivity Data for a Viral RNA Element

Nucleotide Reactivity Reactivity Change in Structural
Position (Control) (Experimental)  Reactivity Inference

Becomes more

101 0.12 0.85 +0.73 )
flexible
Becomes more
102 0.08 0.79 +0.71 )
flexible
Becomes more
103 0.91 0.15 -0.76
structured
Becomes more
104 0.88 0.11 -0.77

structured
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Logical Relationships in Structure Determination

The process of determining RNA structure from chemical probing data involves integrating
experimental data with computational modeling.

4 Experimental Data N( Computational Modeling R

Nucleotide Reactivity Profile W Thermodynamic Energy

(from SHAPE, DMS, etc.) J Minimization
- J
as constraints
RNA Folding Algorithm
(e.g., RNAstructure, ViennaRNA)

- J

Ouv)ut

[ Secondary Structure Model j

Click to download full resolution via product page

Logic of integrating chemical probing data with computational modeling.

Conclusion

Chemical probing techniques like SHAPE and DMS-MaPseq are indispensable tools for the
structural analysis of viral RNAs. They provide high-resolution data that can be used to
generate accurate models of RNA structure, both in vitro and in the complex environment of a
living cell. This structural information is critical for understanding the mechanisms of viral
replication and for the rational design of RNA-targeted antiviral therapies. The detailed
protocols and application notes provided here serve as a guide for researchers to apply these
powerful techniques to their own viral systems of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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